molecular formula C8H7N3O3 B1458756 6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid CAS No. 1820613-55-5

6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

Cat. No. B1458756
M. Wt: 193.16 g/mol
InChI Key: WIXPTIALABSUDS-UHFFFAOYSA-N
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Description

6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a chemical compound with the CAS Number: 1820613-55-5 . It has a molecular weight of 193.16 .


Molecular Structure Analysis

The InChI code for 6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is 1S/C8H7N3O3/c1-14-5-2-4-7(10-3-9-4)11-6(5)8(12)13/h2-3H,1H3,(H,12,13)(H,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid are not detailed in the available literature, imidazo[4,5-b]pyridines are known to be involved in various chemical reactions . For instance, they can undergo alkylation reactions .

Its molecular weight is 193.16 .

Scientific Research Applications

Synthesis and Chemical Properties

Research on imidazo[4,5-b]pyridines often focuses on their synthesis and functionalization due to their prominence in medicinal chemistry and materials science. İ. Yıldırım et al. (2005) detailed experimental and theoretical studies on the functionalization reactions of related compounds, showcasing the formation of a 3H-imidazo[4,5-b]pyridine derivative under specific conditions. This study highlights the versatile chemistry of imidazo pyridine derivatives and their potential for further functional modification (Yıldırım, Kandemirli, & Demir, 2005).

Biological Activity and Pharmacological Potential

The structural motif of imidazo[4,5-b]pyridine is a key feature in various pharmacologically active compounds. Dmytro Ostrovskyi et al. (2011) discussed the synthesis of imidazo[4,5-b]pyridines as purine isosteres, highlighting their importance in drug design and medicinal chemistry. Such compounds are considered potent pharmacophores due to their structural similarity to purines, which are fundamental components of DNA and essential biochemical regulators (Ostrovskyi et al., 2011).

Antimicrobial and Antituberculotic Activities

The exploration of imidazo[4,5-b]pyridine derivatives for their antimicrobial and antituberculotic properties is a significant area of research. For example, L. Bukowski et al. (1996) synthesized derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and tested some for antituberculotic activity. This work contributes to the understanding of the structural requirements for biological activity within this class of compounds (Bukowski & Janowiec, 1996).

properties

IUPAC Name

6-methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-5-2-4-7(10-3-9-4)11-6(5)8(12)13/h2-3H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXPTIALABSUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C2C(=C1)NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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